molecular formula C9H9NO3 B1265492 3-Acetamidobenzoic acid CAS No. 587-48-4

3-Acetamidobenzoic acid

Cat. No. B1265492
CAS RN: 587-48-4
M. Wt: 179.17 g/mol
InChI Key: RGDPZMQZWZMONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 3-acetamidobenzoic acid involves various chemical routes and methodologies. For example, indole-3-acetamides have been synthesized via coupling of indole-3-acetic acid with substituted anilines, showcasing a method potentially adaptable for 3-acetamidobenzoic acid synthesis (Kanwal et al., 2021). Another study discusses an efficient method for preparing 2-acetamidobenzimidazoles, indicating the versatility in acetamide derivative syntheses (Elmuradov et al., 2021).

Molecular Structure Analysis

The crystal structure of 2-acetamidobenzoic acid has been characterized, showing that it crystallizes in the orthorhombic crystal system, with molecules exhibiting planarity and stabilized by weak hydrogen bonds (Zhang Yun-chen, 2006). This information provides a foundation for understanding the molecular structure of 3-acetamidobenzoic acid.

Chemical Reactions and Properties

3-Acetamidobenzoic acid and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for synthesis of complex molecules. For instance, reactions involving β-lactam carbenes with 2-pyridyl isonitriles demonstrate the compound's capability to form novel structures useful as fluorescent probes (Shao et al., 2011).

Physical Properties Analysis

The physical properties of 3-acetamidobenzoic acid derivatives have been explored in various studies, such as solvent-dependent coordination polymers of related compounds, indicating how the solvent choice impacts the self-assembly and crystalline structures of these complexes (Pedireddi & Varughese, 2004). Such studies contribute to our understanding of the physical properties of 3-acetamidobenzoic acid.

Scientific Research Applications

Thermodynamic and Structural Properties

  • Sublimation and Fusion Processes : Research by Manin et al. (2014) explored the temperature dependencies of saturated vapor pressure for isomers of acetamidobenzoic acids, including 3-acetamidobenzoic acid (3-AcAm-BA). The study provided thermochemical parameters for the fusion process of these substances, revealing correlations between thermal properties and structural characteristics of benzoic acid derivatives, including 3-AcAm-BA (Manin, Voronin, & Perlovich, 2014).

Pharmaceutical Applications

  • Salt Formation in Pharmaceutical Preparations : Lasslo et al. (1959) found that p-acetamidobenzoic acid can form stable salts with amines, which are useful in pharmaceutical preparations. These salts possess physical properties that make them valuable as salt-forming agents for pharmaceutical purposes (Lasslo, Pfeiffer, & Waller, 1959).

Material Science and Chemistry

  • Photoluminescence in Lanthanide Coordination Polymers : Yin et al. (2011) demonstrated the use of 4-acetamidobenzoic acid in synthesizing lanthanide coordination polymers. These compounds exhibit characteristic emission in the visible region, indicating potential applications in photoluminescent materials (Yin, Fan, Wang, & Zhang, 2011).
  • Self-Assembling Polycondensation : Kimura et al. (2003) studied the dual self-assembling polycondensation of p-acetamidobenzoic acid, revealing its ability to form distinct crystal structures, potentially useful in the field of materials science (Kimura, Kobashi, Maeda, & Yamashita, 2003).

Chemical Analysis and Synthesis

  • Synthesis of Chemical Compounds : Research by Yun-chen (2006) and others have focused on the synthesis of various compounds using acetamidobenzoic acid derivatives, contributing to the advancement of chemical synthesis methods. These studies involve the characterization of crystal structures and exploring reactions for synthesizing novel compounds (Zhang Yun-chen, 2006).

Biological Studies

  • In vitro Histamine Release Studies : Rice et al. (1983) investigated the in vitro basophil histamine release induced by various compounds, including 3-acetamidobenzoic acid. This research contributes to understanding the biochemical interactions and potential biomedical applications of these compounds (Rice, Lieberman, Siegle, & Mason, 1983).

Safety And Hazards

The safety data sheet advises to avoid contact with skin, eyes, and clothing. It should be kept away from heat and sources of ignition. Dust formation should be avoided, and it should not be ingested or inhaled .

Future Directions

The development of multicomponent crystals has been recognized as one of the most versatile and robust routes to modify the functional properties of solid-state materials . The study of 3-Acetamidobenzoic acid in the formation of cocrystals, such as with carbamazepine, is a promising area of future research .

properties

IUPAC Name

3-acetamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPZMQZWZMONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67011-40-9 (mono-hydrochloride salt)
Record name 3-Acetamidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2060418
Record name 3-Acetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidobenzoic acid

CAS RN

587-48-4
Record name 3-Acetamidobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetamidobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-(acetylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Acetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamidobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetamidobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Acetamidobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Acetamidobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Acetamidobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Acetamidobenzoic acid

Citations

For This Compound
61
Citations
AN Manin, AP Voronin, GL Perlovich - Thermochimica Acta, 2014 - Elsevier
… Molecules of 3- and 4-isomers are formed dimers by two types of hydrogen bonds (N single bond H⋯O for 3-acetamidobenzoic acid ( R 2 2 ( 14 ) motif) [14] and O single bond H⋯O for 4…
Number of citations: 25 www.sciencedirect.com
A Bushuyev - Восточно-Европейский журнал передовых …, 2014 - cyberleninka.ru
… The main product of oxidation of2and 3-acetamidotoluene becomes 2and 3-acetamidobenzoic acid (55,0 and 71,2 % respectively). Replacing ozone-air mixture with the ozone-oxygen …
Number of citations: 3 cyberleninka.ru
AN Manin, KV Drozd, GL Perlovich - Journal of Molecular Liquids, 2022 - Elsevier
Solubility of i-hydroxybenzamides and i-acetamidobenzoic acids (i = 2, 3, 4) in buffer solutions (pH 2.0 and 7.4), 1-octanol and n-hexane were measured by the isothermal saturation …
Number of citations: 1 www.sciencedirect.com
MJ Danzig, HP Schultz - Quarterly Journal of the Florida Academy of …, 1954 - JSTOR
… Kaiser (1885) and Thieme (1891) reported the synthesis of 3 amino-4-nitrobenzoic acid; the first synthesis was accomplished by nitration of 3-acetamidobenzoic acid and the second by …
Number of citations: 0 www.jstor.org
MC Rice, P Lieberman, RL Siegle, J Mason - Journal of Allergy and Clinical …, 1983 - Elsevier
… (benzoic acid, diaminobenzoic acid, and 3-acetamidobenzoic acid) in basophil histamine-release … 5 on the benzene ring (especially 3-acetamidobenzoic acid) to induce more release of …
Number of citations: 28 www.sciencedirect.com
JP Chism, MJ Turner, DE Rickert - Drug Metabolism and Disposition, 1984 - Citeseer
Th#{149} mthbollsm and excretion of 2-, 3-, and 4-nitrotoluene(2NT, 3NT, and 4NT, respectlv&y) wrs studlsd in male Fischr 344 rats. Excreta were collected for 72 hr aftor an oral dose(…
Number of citations: 29 citeseerx.ist.psu.edu
EC Lasser, SH Lee, E Fisher, B Fisher - Radiology, 1962 - pubs.rsna.org
… (a) 54 per cent sodium iodide; (b) 24 per cent 3acetamidobenzoic acid (nonhalogenated Urokon); (c) 53 per cent 3-acetamido 2,4,6-tribromobenzoic acid (brominated Urokon): (d) 26 …
Number of citations: 18 pubs.rsna.org
HR Kricheldorf, G Löhden - … Science, Part A: Pure and Applied …, 1995 - Taylor & Francis
Acylation of N,O-bistrimethylsilyl-3-aminobenzoic acid with 3-acetoxybenzoylchloride yielded the trimethylsilylester of N-(3′-acetoxybenzoyl)-3-aminobenzoic acid, which was …
Number of citations: 36 www.tandfonline.com
AN Manin, AP Voronin, NG Manin… - The Journal of …, 2014 - ACS Publications
… It was proved that the 1:1 mixtures of salicylamide with 2- and 3-acetamidobenzoic acid show a simple eutectic fusion. The HSM results for the salicylamide:4-acetamidobenzoic acid …
Number of citations: 71 pubs.acs.org
AO Surov, AG Ramazanova, AP Voronin, KV Drozd… - Pharmaceutics, 2023 - mdpi.com
… The UV detection of carbamazepine, 2-acetamidobenzoic acid, 3-acetamidobenzoic acid, and 4-acetamidobenzoic acid was carried out at the wavelengths of 285 nm, 249 nm, 220 nm, …
Number of citations: 5 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.